molecular formula C19H14Cl2N2O4S B300725 2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Cat. No. B300725
M. Wt: 437.3 g/mol
InChI Key: NYYKTEACMJAGLU-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of microorganisms and cancer cells. Studies have shown that this compound can inhibit the activity of enzymes such as tyrosinase, which is involved in the production of melanin, and cyclooxygenase-2, which is involved in the production of inflammatory mediators. Moreover, this compound has been found to inhibit the activation of various signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and oxidative stress, which can be beneficial in the treatment of various diseases. Moreover, this compound has been found to possess anti-inflammatory properties, which can help in reducing inflammation and pain. Additionally, this compound has shown potential in inhibiting the growth of cancer cells and inducing apoptosis, which can be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has several advantages and limitations for lab experiments. One of the advantages is that this compound has shown potential in inhibiting the growth of various microorganisms and cancer cells, making it a potential candidate for the development of new antimicrobial and anticancer agents. Moreover, this compound has been found to possess antioxidant and anti-inflammatory properties, which can be beneficial in the treatment of various diseases. However, one of the limitations of this compound is that it requires further studies to determine its toxicity and safety profiles.

Future Directions

There are several future directions for the research on 2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide. One of the directions is to further investigate the mechanism of action of this compound and its potential applications in various scientific research fields. Moreover, future studies should focus on determining the toxicity and safety profiles of this compound, which can be beneficial in the development of new drugs. Additionally, future research should investigate the potential of this compound in combination therapy with other drugs for the treatment of various diseases.

Synthesis Methods

2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of 2-methylphenylamine with acetic anhydride to form N-(2-methylphenyl)acetamide. The resulting compound is then reacted with thiosemicarbazide and chloroacetic acid to form 2-(2-methylphenyl)acetohydrazide. The final step involves the reaction of 2-(2-methylphenyl)acetohydrazide with 3,5-dichloro-4-hydroxybenzaldehyde to form 2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide.

Scientific Research Applications

2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide has shown potential applications in various scientific research fields. It has been studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. Studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to possess antioxidant and anti-inflammatory properties, which can be beneficial in the treatment of various diseases. Moreover, this compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.

properties

Product Name

2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

Molecular Formula

C19H14Cl2N2O4S

Molecular Weight

437.3 g/mol

IUPAC Name

2-[(5Z)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C19H14Cl2N2O4S/c1-10-4-2-3-5-14(10)22-16(24)9-23-18(26)15(28-19(23)27)8-11-6-12(20)17(25)13(21)7-11/h2-8,25H,9H2,1H3,(H,22,24)/b15-8-

InChI Key

NYYKTEACMJAGLU-NVNXTCNLSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)O)Cl)/SC2=O

SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)SC2=O

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)SC2=O

Origin of Product

United States

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